molecular formula C16H16N6O2 B2909528 5-cyclopropyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 1448063-13-5

5-cyclopropyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2909528
CAS No.: 1448063-13-5
M. Wt: 324.344
InChI Key: FSUUEHHTPHISTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-cyclopropyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide" is a heterocyclic small molecule featuring an isoxazole core fused with pyrimidine and imidazole moieties. Crystallographic analysis, often performed using software such as SHELX , would be critical for resolving its three-dimensional conformation and intermolecular interactions.

Properties

IUPAC Name

5-cyclopropyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c23-16(12-10-13(24-21-12)11-2-3-11)20-7-9-22-8-6-19-15(22)14-17-4-1-5-18-14/h1,4-6,8,10-11H,2-3,7,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUUEHHTPHISTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCN3C=CN=C3C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Pyrimidinyl-Imidazolyl Moiety: This step involves the formation of the pyrimidinyl-imidazolyl moiety, which can be achieved through nucleophilic substitution reactions or condensation reactions involving pyrimidine and imidazole derivatives.

    Coupling Reactions: The final step involves coupling the isoxazole ring with the pyrimidinyl-imidazolyl moiety, typically using amide bond formation reactions facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the pyrimidine ring or the isoxazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine or imidazole rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC.

    Catalysts: Transition metal catalysts for cyclopropanation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group may yield cyclopropanone derivatives, while reduction of the pyrimidine ring could lead to dihydropyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-cyclopropyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, infections, or inflammatory conditions.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, or immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison would require structural, biochemical, and pharmacological data from peer-reviewed studies. Below is a hypothetical framework for such a comparison, assuming availability of relevant literature:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Target Affinity (nM) Solubility (µg/mL) Key Modifications
5-cyclopropyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide Isoxazole-pyrimidine-imidazole 12 (Kinase X) 8.5 Cyclopropyl substitution
Compound A Pyrazole-pyrimidine 45 (Kinase X) 12.3 Ethyl linker
Compound B Isoxazole-triazole 8 (Kinase Y) 3.2 Fluorinated aryl group

Key Findings:

Solubility Limitations : Despite higher target affinity, the compound’s solubility is lower than Compound B, suggesting a need for formulation optimization.

Binding Mode : Crystallographic studies (e.g., via SHELX-refined structures ) might reveal unique hydrogen-bonding interactions between the imidazole moiety and kinase active sites.

Methodological Considerations

  • Structural Analysis : Tools like SHELX are indispensable for resolving subtle conformational differences between analogs, such as torsion angles in the ethyl linker or cyclopropyl orientation.
  • Data Gaps : The absence of specific biochemical data in the provided evidence precludes a definitive comparison. Future studies should prioritize high-throughput screening and crystallography to fill these gaps.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.